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Introduction to EBI3 (Epstein-Barr Virus-Induced Gene 3)

Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble glycoprotein and a member of the
hematopoietin receptor family. It is a crucial subunit of two major heterodimeric cytokines
belonging to the Interleukin-12 (IL-12) family: IL-27 and IL-35.[1][2][3] EBI3 pairs with the p28
subunit to form the pleiotropic cytokine IL-27, and with the p35 subunit of IL-12 to form the
inhibitory cytokine IL-35.[1][4] Functionally, EBI3-containing cytokines are pivotal in regulating
cell-mediated immune responses, exhibiting both pro- and anti-inflammatory properties
depending on the cellular context.[1][3][5][6] Beyond its role as a cytokine subunit, EBI3 has
also been shown to have functions as a monomer, such as mediating IL-6 trans-signaling and
potentially acting as a "cytokine sink" by binding to and limiting the function of other cytokines
like IFN-y and IL-10.[3][7][8] Furthermore, it can play an intracellular, chaperone-like role,
facilitating the proper folding of other proteins.[9]

Biological Activities and Signaling Pathways

EBI3-containing cytokines modulate a wide array of immune cells. Their signaling is primarily
mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT)
pathway.
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IL-27 (EBI3 + p28): This cytokine is known for its dual functions. It can promote the
differentiation of T helper 1 (Th1) cells while simultaneously inhibiting the development of Th17
cells.[10] The IL-27 receptor is a heterodimer of IL-27Ra (also known as WSX-1) and
glycoprotein 130 (gp130).[3] Upon ligand binding, this receptor complex activates JAKs,
leading to the phosphorylation of STAT1 and STAT3, which then translocate to the nucleus to
regulate target gene expression.[9][11]

IL-35 (EBI3 + p35): Predominantly recognized as an inhibitory cytokine, IL-35 is produced by
regulatory T cells (Tregs) and is crucial for their suppressive functions.[3] The IL-35 receptor
signaling is more complex and can involve different receptor chain combinations, including
heterodimers of IL-12R[32 and gp130, or homodimers of either chain.[12] This differential
receptor usage leads to the activation of distinct STAT proteins; STAT1 and STAT4 are typically
activated in T cells, while B cells respond through STAT1 and STAT3 activation.[3][12]

EBI3 Monomer: As a standalone protein, EBI3 has been shown to induce the expansion of
regulatory T cells and can mediate IL-6 trans-signaling, which may contribute to pro-
inflammatory responses.[4][6] This occurs through interaction with the gp130 receptor, leading
to STAT3 activation.[4]

Signaling Pathway Diagrams
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IL-27 binds its receptor, activating JAKs and leading to STAT1/STAT3 phosphorylation.
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IL-35 signals through different receptors on T and B cells, activating distinct STAT pathways.
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Data Presentation: Optimal Concentrations for Cell
Culture

The optimal concentration of EBI3 or its associated cytokines is highly dependent on the cell
type, desired biological outcome, and specific experimental conditions. The following tables
summarize effective concentrations reported in various studies. It is strongly recommended to
perform a dose-response experiment to determine the optimal concentration for your specific

cell culture system.

Table 1: Recommended Concentrations of Recombinant IL-27
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o Concentration Observed o
Cell Type Application Citation(s)
Range (hg/mL) Effect
Inhibition of Th17
) development,
Naive CD4+ T Th1l7
) o 25-50 activation of
Cells Differentiation
STAT1 and
STATS.
Dose-dependent
Naive CD4+ T Inhibition of Treg inhibition of
_ 5-100 [6]
Cells generation Foxp3
expression.
Dose-dependent
hosphorylation
Cardiac Sca-1+ o phosproty
Cell STAT3 Activation 1-100 of STAT3,
ells
peaking at 30
min.
) - Phosphorylation
Human Pro-inflammatory  Not specified, but
) of STAT1 and
Monocytes Cytokine used for STAT1/3 o
) o STAT3 within 5-
(THP-1) Induction activation ]
15 minutes.
Increased
PD-L1/L2 expression of
Macrophages ) 20
Upregulation PD-L1 and PD-
L2.
Inhibition of
Hepatocellular
) o encephalomyoca
Carcinoma Cells  Anti-viral Assay 10 - 100 (ED50) -
rditis (EMC)
(HepG2) )
virus.

Table 2: Recommended Concentrations of Recombinant 1L-35
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o Concentration Observed o
Cell Type Application Citation(s)
(ng/mL) Effect
Phosphorylation
STAT1/STAT3
Pan T Cells o 200 of STAT1 and [5]
Activation
STATS.
Induction of I1L-12
Conversion to family-related
CD4+ T Cells ) 200 o [5]
iTr35 cells transcription
factors.
] Not specified, but  Enhanced Treg
T cells / Treg Suppression i ]
used in co- suppressive
cells Assay )
culture function.

Table 3: Recommended Concentrations of Recombinant EBI3 Monomer
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o Concentration Observed o
Cell Type Application Citation(s)
Range Effect
- No induction of
B16 Melanoma Control for IFN-y  Not specified,

pSTATL, unlike

[2]

Cells Signaling used as control
IFN-y.
Dose-dependent
I abrogation of IL-
Inhibition of IL-10 )
CD8+ T cells ) ) 1.25 - 10 ng/mL 10-mediated [2]
Signaling )
suppression of
proliferation.
Induction/expans
Induction of ion of
Human PBMCs Regulatory T 20 ng/mL CD4+CD127- [6]
cells CD25hiFoxP3+
Tregs.
Induction of cell
Mouse proliferation and
Plasmacytoma IL-6 Trans- 500 - 2000 chemokine )
(B9) / Endothelial  signaling ng/mL expression (in

Cells

presence of IL-
6).

EBI3-deficient

Restoration of

Up to 10 ng/mL

Failed to restore

decreased IFN-y

[7]

CDA4+ T cells IFN-y production )
production.
Experimental Protocols
General Experimental Workflow
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A general workflow for studying the effects of EBI3-containing cytokines in cell culture.

Protocol 1: In Vitro Cell Stimulation with EBI3-
Containing Cytokines

This protocol provides a general guideline for stimulating cells with recombinant EBI3, IL-27, or
IL-35.

Materials:
o Target cells (e.g., primary immune cells, cell lines)

o Complete cell culture medium appropriate for the target cells
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e Recombinant human or mouse EBI3, IL-27, or IL-35 (ensure high purity and low endotoxin
levels)

» Sterile, pyrogen-free reconstitution buffer (e.g., sterile PBS or as recommended by the
manufacturer)[8]

» Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)

e Humidified incubator (37°C, 5% COz2)

Procedure:

o Cell Preparation: Culture and expand target cells to the desired density. For primary cells,
isolate them from tissue (e.g., blood, spleen) using standard methods (e.g., Ficoll-Paque for
PBMCs, magnetic-activated cell sorting (MACS) for specific subsets).

o Reagent Reconstitution: Reconstitute the lyophilized cytokine(s) according to the
manufacturer's instructions to create a concentrated stock solution. Aliquot and store at
-20°C or -80°C to avoid repeated freeze-thaw cycles.

e Cell Seeding: Resuspend cells in fresh, complete medium and seed them into the
appropriate tissue culture plate at a predetermined density. The optimal density will vary by
cell type and assay duration.

» Stimulation: a. Prepare a working solution of the cytokine by diluting the stock solution in
complete culture medium to the desired final concentration. It is recommended to test a
range of concentrations (e.g., 1-100 ng/mL for IL-27, 10-200 ng/mL for IL-35) in a pilot
experiment. b. Add the cytokine-containing medium to the appropriate wells. Include a
vehicle control (medium with reconstitution buffer only).

e Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO: for the desired
period. The incubation time will depend on the specific assay (e.g., 15-60 minutes for
phosphorylation studies, 24-72 hours for proliferation or cytokine secretion assays).

e Harvesting: After incubation, harvest the cell supernatant and/or the cells for downstream
analysis as described in the following protocols.
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Protocol 2: Analysis of STAT Protein Phosphorylation

A. Western Blotting

Materials:

» Stimulated and control cells from Protocol 1

e Cold PBS

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o Transfer apparatus and membranes (e.g., PVDF)

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STATS3, anti-total-STAT1, anti-
total-STAT3, anti-B-actin)

e HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:

o Cell Lysis: After a short stimulation period (e.g., 15-60 minutes), place the plate on ice,
aspirate the medium, and wash cells once with cold PBS. Add ice-cold lysis buffer, incubate
on ice for 10-15 minutes, then scrape and collect the lysate.

» Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

o SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and
boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the
separated proteins to a PVDF membrane.
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e Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b.
Incubate the membrane with the primary antibody against the phosphorylated protein (e.qg.,
p-STAT3) overnight at 4°C, diluted in blocking buffer. c. Wash the membrane several times
with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room
temperature. e. Wash the membrane again with TBST.

» Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.

» Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed with an antibody against the total form of the protein (e.g., total STAT3) and a
loading control (e.g., B-actin).

B. Flow Cytometry
Materials:

Stimulated and control cells from Protocol 1

FACS buffer (e.g., PBS with 2% FBS)

Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™ Kkit)

Fluorochrome-conjugated antibodies (e.g., anti-CD4-APC, anti-pSTAT3-PE)

Flow cytometer
Procedure:

e Cell Stimulation: Stimulate cells in suspension (e.g., in FACS tubes) for a short period (e.g.,
15-30 minutes).

o Fixation: Immediately after stimulation, fix the cells by adding a fixation buffer and incubating
at 37°C.

e Permeabilization: Wash the fixed cells and then permeabilize them by resuspending in a
permeabilization buffer.
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e Intracellular Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody to the
permeabilized cells and incubate in the dark. If analyzing specific cell subsets, co-stain with
surface marker antibodies (e.g., anti-CD4) prior to fixation.

e Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell
population of interest.

Protocol 3: Cell Proliferation Assay (CFSE-based)

Materials:

Target cells (e.g., T cells)

CFSE (Carboxyfluorescein succinimidyl ester) dye

Complete culture medium

Stimulating agents (e.g., anti-CD3/CD28 antibodies for T cells)

Recombinant EBI3-containing cytokine or control

Flow cytometer

Procedure:

Cell Labeling: Resuspend cells in PBS at a concentration of ~1x107 cells/mL. Add CFSE to a
final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C, protected from light.

¢ Quenching: Quench the staining reaction by adding 5 volumes of cold complete medium
(containing serum) and incubate on ice for 5 minutes.

e Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

e Cell Culture: Seed the CFSE-labeled cells in a culture plate with appropriate stimuli (e.qg.,
anti-CD3/CD28). Add the recombinant cytokine (e.g., IL-35) or vehicle control to the
respective wells.
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e Incubation: Culture the cells for 3-5 days.

e Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE
fluorescence is halved with each generation. Proliferation can be quantified by analyzing the
decrease in CFSE intensity and modeling the division peaks.

Protocol 4: Cytokine Quantification by ELISA

Materials:

e Cell culture supernatants from Protocol 1

o ELISA kit for the cytokine of interest (e.g., human IL-10, IFN-y)
o ELISA plate reader

Procedure:

o Supernatant Collection: After the desired stimulation period (e.g., 24-72 hours), centrifuge
the culture plates/tubes to pellet the cells.

o Sample Storage: Carefully collect the supernatant without disturbing the cell pellet. Samples
can be assayed immediately or stored at -80°C.

o ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This
typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate. c.
Adding standards and samples (supernatants) to the wells. d. Adding a detection antibody. e.
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). f. Adding a
substrate solution to develop a colorimetric signal. g. Stopping the reaction and reading the
absorbance on a plate reader.

» Data Analysis: Calculate the cytokine concentration in the samples by comparing their
absorbance values to the standard curve generated from the known concentrations of the
recombinant cytokine standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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